5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Description
5-(4-Fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a triazole-based compound characterized by a 1,2,4-triazole core substituted at position 5 with a 4-fluorophenyl group, at position 4 with a 2-(morpholin-4-yl)ethyl moiety, and at position 3 with a thiol (-SH) group. This structure combines aromatic, heterocyclic, and hydrophilic components, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4OS/c15-12-3-1-11(2-4-12)13-16-17-14(21)19(13)6-5-18-7-9-20-10-8-18/h1-4H,5-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBISWOXHMLWDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=NNC2=S)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS No. 847783-68-0) is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.37 g/mol. The presence of the triazole ring and the thiol group contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that these compounds showed activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL at certain concentrations .
Comparative Antimicrobial Activity Table
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Triazole Derivative A | 31.25 | Pseudomonas aeruginosa |
| Triazole Derivative B | 62.5 | Staphylococcus aureus |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. For instance, variations in substituents on the sulfur atom have been shown to affect the antimicrobial efficacy without significantly altering the overall activity profile . The introduction of fluorine in the phenyl ring may enhance lipophilicity and biological interaction.
Case Studies
Several studies have highlighted the potential of triazole derivatives as effective antimicrobial agents:
- Antifungal Activity : A series of triazole derivatives were synthesized and evaluated for antifungal activity against Candida albicans. The incorporation of various substituents was found to enhance antifungal properties significantly compared to standard antifungal agents .
- Anticancer Potential : Recent investigations have also explored the anticancer properties of triazole derivatives. Compounds were screened against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, revealing moderate to good cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic and Heterocyclic Substitutions
Table 1: Substituent Variations in 1,2,4-Triazole-3-Thiol Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenyl group (moderately electron-withdrawing) contrasts with 4-nitrophenyl (strongly electron-withdrawing, ) or 4-ethoxyphenyl (electron-donating, ), affecting electronic properties and reactivity.
- Morpholine vs. Other Heterocycles: Morpholine’s hydrophilic nature differentiates it from hydrophobic substituents like cyclopentenylamino or benzylidene , influencing solubility and target interactions.
Key Insights:
- Antiviral Potential: The target compound’s fluorophenyl and morpholine groups resemble derivatives active against coronaviruses (e.g., ), though direct evidence is lacking.
- Corrosion Inhibition : Thiol-containing triazoles (e.g., ) demonstrate metal surface adsorption, suggesting the target compound could be explored for similar applications.
Notable Trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
